molecular formula C15H15NO3 B1444876 3-(Cbz-Amino)benzyl alcohol CAS No. 135429-73-1

3-(Cbz-Amino)benzyl alcohol

Cat. No. B1444876
CAS RN: 135429-73-1
M. Wt: 257.28 g/mol
InChI Key: SYYGVDBUHXSATP-UHFFFAOYSA-N
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Description

3-(Cbz-Amino)benzyl alcohol is a molecule that contains a total of 35 bonds. There are 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of 3-(Cbz-Amino)benzyl alcohol includes a benzyl (3- (hydroxymethyl)phenyl)carbamate . It has a molecular weight of 257.29 .


Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75°C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Cbz-Amino)benzyl alcohol include a molecular weight of 257.29 . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

One-Pot Amidation of N-Cbz Protected Amines

“3-(Cbz-Amino)benzyl alcohol” is used in the synthesis of amides from N-Cbz-protected amines. This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins. In addition, amide structures have been frequently found in many natural products and biologically active compounds . Therefore, the development of a novel efficient amide formation procedure is a highly attractive area of research .

One-Pot Multienzyme Oxidation and Aldol Addition

Another application of “3-(Cbz-Amino)benzyl alcohol” is in the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol via a one-pot multienzyme oxidation and aldol addition . The two-step cascade reaction consists of the oxidation of Cbz-ethanolamine to Cbz-glycinal catalyzed by chloroperoxidase from the fungus Caldariomyces fumago and aldol addition of dihydroxyacetone phosphate to Cbz-glycinal catalyzed by rhamnulose-1-phosphate aldolase expressed as a recombinant enzyme in Escherichia coli .

This process yields (3R,4S)-5-{[(benzyloxy)carbonyl]amino}-5-deoxy-1-O-phosphonopent-2-ulose . Aldol addition reactions represent one of the most powerful tools for carbon–carbon bond formation, thus obtaining enantiopure multifunctional molecules from small and simple precursors .

Safety And Hazards

When handling 3-(Cbz-Amino)benzyl alcohol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Future research could focus on the development of a novel, efficient amide formation procedure, which is a highly attractive area of research . Additionally, the development of a simple and facile direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate under mild reaction conditions with short reaction time has not been reported , indicating a potential direction for future studies.

properties

IUPAC Name

benzyl N-[3-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYGVDBUHXSATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cbz-Amino)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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